![molecular formula C14H9F3N2 B12873417 6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)
6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, along with a phenyl group and a trifluoromethyl group
Métodos De Preparación
The synthesis of 6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino ketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a phenylboronic acid and a suitable palladium catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced through a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms .
Análisis De Reacciones Químicas
6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts .
Aplicaciones Científicas De Investigación
6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: In medicinal chemistry, it is explored for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exerting anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
Comparación Con Compuestos Similares
6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but lacks the fused pyrrole ring, resulting in different chemical and biological properties.
6-(2-Furyl)-3-Methyl-1-Phenyl-4-(Trifluoromethyl)-1H-Pyrazolo[3,4-b]pyridine: This compound features a pyrazole ring instead of a pyrrole ring, leading to variations in its reactivity and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: The presence of a fluorine atom in addition to the trifluoromethyl group alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its fused ring structure and the presence of both phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H9F3N2 |
|---|---|
Peso molecular |
262.23 g/mol |
Nombre IUPAC |
6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-8-12(9-4-2-1-3-5-9)19-13-10(11)6-7-18-13/h1-8H,(H,18,19) |
Clave InChI |
XHMUSPRBQLKSHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


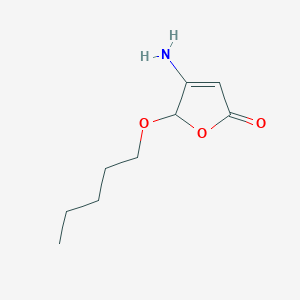

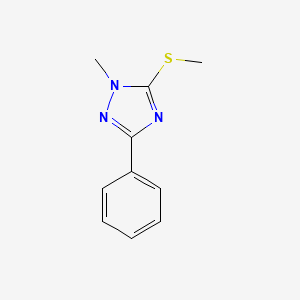
![2-Bromo-4-iodobenzo[d]oxazole](/img/structure/B12873351.png)
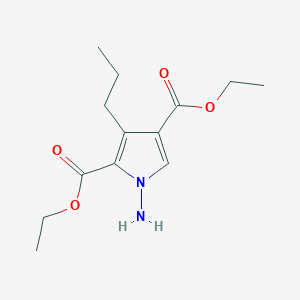
![2-Bromo-5-ethoxybenzo[d]oxazole](/img/structure/B12873360.png)
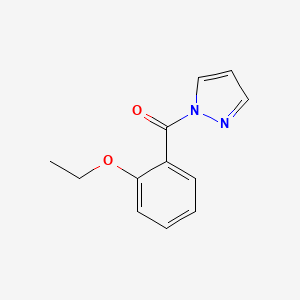
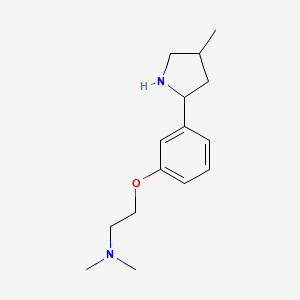
![2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12873379.png)
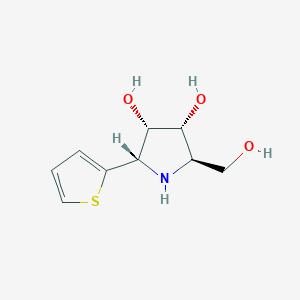
![2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12873385.png)

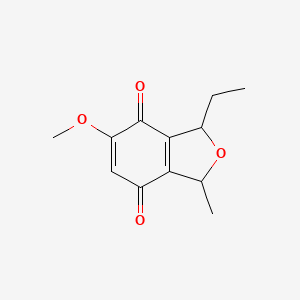
![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
